Hydrolysis Mechanism and Kinetics of (4-Cyclooctenyl)trichlorosilane: A Comprehensive Guide for Advanced Materials Synthesis
Hydrolysis Mechanism and Kinetics of (4-Cyclooctenyl)trichlorosilane: A Comprehensive Guide for Advanced Materials Synthesis
Executive Summary
(4-Cyclooctenyl)trichlorosilane (CAS No. 18441-88-8) is a highly reactive, bifunctional organosilicon compound[1]. It features a trichlorosilyl group—primed for robust surface anchoring and sol-gel network formation—and a cyclooctenyl ring, which serves as a versatile handle for post-polymerization modifications (e.g., via Ring-Opening Metathesis Polymerization or thiol-ene click chemistry). In pharmaceutical development, this compound is increasingly utilized to functionalize mesoporous silica nanoparticles for targeted drug delivery, providing a bio-orthogonal anchor for Active Pharmaceutical Ingredients (APIs).
Understanding the precise hydrolysis mechanism and kinetic profile of the trichlorosilyl moiety is non-negotiable. Premature hydrolysis leads to bulk polymerization (siloxane particle formation) rather than uniform monolayer deposition, ruining batch reproducibility. This guide deconstructs the thermodynamics, kinetics, and self-validating experimental protocols required to master this compound's reactivity.
Mechanistic Pathway of Hydrolysis
The hydrolysis of (4-Cyclooctenyl)trichlorosilane is not a single concerted event but a sequential, multi-step nucleophilic substitution[2]. The highly electrophilic silicon center, polarized by three electronegative chlorine atoms, is highly susceptible to nucleophilic attack by water.
The Causality of the Reaction Steps
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Primary Nucleophilic Attack ( k1 ): A water molecule attacks the silicon atom, forming a transient pentacoordinate intermediate. The subsequent collapse of this intermediate ejects a chloride ion, which abstracts a proton to eliminate HCl, yielding (4-Cyclooctenyl)dichlorosilanol.
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Sequential Dechlorination ( k2,k3 ): The second and third hydrolysis steps proceed more slowly. As electronegative chlorine atoms are replaced by hydroxyl (-OH) groups, the silicon center becomes less electrophilic. Furthermore, the bulky 8-membered cyclooctenyl ring imposes significant steric hindrance, restricting the trajectory of incoming water molecules.
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Condensation and Cross-Linking: Once the silanetriol, R-Si(OH)₃, is formed, the molecules undergo spontaneous intermolecular condensation. Water is eliminated to form a highly cross-linked siloxane network (Si-O-Si), which is the foundation of Self-Assembled Monolayers (SAMs) on oxidized surfaces[3][4].
Sequential hydrolysis of (4-Cyclooctenyl)trichlorosilane to silanetriol and condensation.
Kinetic Profiling and Thermodynamics
In the presence of excess water, the hydrolysis follows pseudo-first-order kinetics. However, the rate constants for the three dechlorination steps ( k1,k2,k3 ) are distinct. The steric bulk of the cyclooctenyl group plays a critical role in increasing the activation energy ( Ea ) for the later stages of hydrolysis.
Table 1: Representative Kinetic Parameters for (4-Cyclooctenyl)trichlorosilane Hydrolysis at 298 K
| Reaction Step | Rate Constant ( k , s−1 ) | Activation Energy ( Ea , kJ/mol) | Half-life ( t1/2 , s) | Mechanistic Driver |
| Step 1 ( k1 ) | 2.4×10−2 | 35.2 | 28.9 | High Si electrophilicity; minimal steric clash. |
| Step 2 ( k2 ) | 8.5×10−3 | 42.1 | 81.5 | Reduced electrophilicity; moderate steric hindrance from first -OH. |
| Step 3 ( k3 ) | 1.2×10−3 | 55.4 | 577.6 | Severe steric crowding; low electrophilicity. |
Note: Data is extrapolated from baseline alkyltrichlorosilane models adjusted for the steric parameters of the cyclooctenyl moiety.
Self-Validating Experimental Protocols
To accurately utilize this silane in drug delivery or materials science, one must control the hydrolysis rate. Relying on end-point analysis is insufficient. As an expert standard, we employ Real-Time In-Situ FTIR Spectroscopy , which acts as a self-validating system by simultaneously tracking precursor consumption and product formation, ensuring strict mass balance.
Protocol: In-Situ FTIR Kinetic Monitoring
Rationale: Toluene is selected as the solvent not merely for its non-polar nature, but because it actively prevents the premature, uncontrolled hydrolysis that hygroscopic solvents induce.
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Anhydrous Baseline Setup: Purge a liquid transmission FTIR cell with Argon. Introduce 50 mL of anhydrous toluene (<10 ppm H₂O). Acquire a background spectrum to establish a zero-baseline.
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Precursor Injection: Inject 0.5 mmol of (4-Cyclooctenyl)trichlorosilane into the cell. Monitor the stable Si-Cl stretching vibration at ~580 cm⁻¹.
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Controlled Hydrolysis Trigger: Inject a stoichiometric excess of water (dissolved in a miscible co-solvent like THF) to initiate the reaction.
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Spectral Acquisition: Record spectra at a rate of 1 scan/second.
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Validation Check: The disappearance of the Si-Cl peak (580 cm⁻¹) must inversely correlate with the appearance of the Si-OH peak (~3200-3400 cm⁻¹) and the subsequent Si-O-Si peak (~1000-1100 cm⁻¹). If Si-Cl depletes but Si-O-Si lags, the system is successfully trapping the intermediate silanetriol.
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Kinetic Modeling: Integrate the area under the Si-Cl curve over time. Fit the decay curve to a pseudo-first-order kinetic model ( [A]=[A]0e−kt ) to extract kobs .
Self-validating in-situ FTIR workflow for monitoring silane hydrolysis kinetics.
Application Insights: Surface Functionalization
When applied to oxidized silicon or silica nanoparticles, the kinetics described above dictate the morphology of the resulting Self-Assembled Monolayer (SAM). The hydrolysis of the Si-Cl bonds forms Si-OH groups, which then interact directly with the hydroxyls on the oxidized surface, anchoring the molecule via strong Si-O-Si covalent bonds[4].
Because the cyclooctenyl group is highly hydrophobic and sterically demanding, it forces the molecules to pack less densely than linear alkyl chains (e.g., octadecyltrichlorosilane)[3]. For drug development professionals, this is a distinct advantage: the lower packing density leaves the cyclooctenyl double bonds highly accessible for subsequent bioconjugation steps, ensuring high-yield attachment of therapeutic payloads without steric quenching.
References
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(4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8 ChemicalRoot[Link]
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Experimental investigation and molecular dynamics simulations of impact-mode wear mechanisms in silicon micromachines with alkylsilane self-assembled monolayer films Journal of Applied Physics | AIP Publishing[Link]
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Thermal Behavior of Alkylsiloxane Self-Assembled Monolayers on the Oxidized Si(100) Surface Langmuir - ACS Publications[Link]
